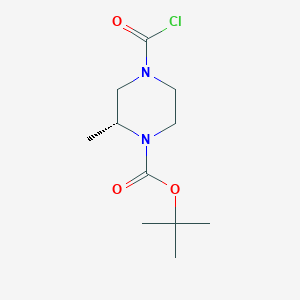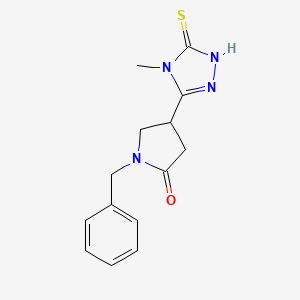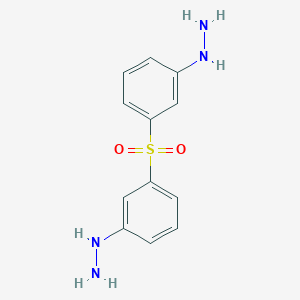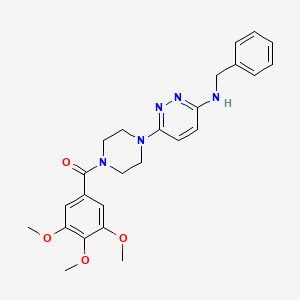
tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H19ClN2O3 and its molecular weight is 262.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
- Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is utilized in stereoselective synthesis. For example, it's used as a chiral auxiliary in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, as demonstrated in the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in various biologically active compounds (Kubo et al., 1997).
Ligand Development for Histamine Receptors
- The compound has applications in medicinal chemistry, particularly in the development of ligands for histamine H4 receptors. Analogues containing this structure were optimized for potency, leading to compounds showing potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Crystallographic Studies
- It also finds use in crystallographic studies. The structure and conformation of related compounds have been elucidated, contributing to the understanding of molecular configurations and interactions (Kolter et al., 1996).
Hydroformylation Processes
- This compound is instrumental in hydroformylation processes for the synthesis of homochiral amino acid derivatives, which are significant in pharmaceutical applications (Kollár & Sándor, 1993).
Cascade Reactions for Pipecolic Acid Derivatives
- It's involved in cascade reactions leading to pipecolic acid derivatives, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).
Hydrogenation Studies
- Used in hydrogenation studies to synthesize diastereomers of certain carboxylates, emphasizing its role in stereoselective synthetic chemistry (Scheffler et al., 2002).
Anticorrosive Properties
- It shows potential in anticorrosive applications, specifically for protecting carbon steel in corrosive environments (Praveen et al., 2021).
Synthetic Applications in Drug Development
- It is a key intermediate in the synthesis of biotin, a water-soluble vitamin important in metabolic cycles, and has been used in the synthesis of various biologically active compounds (Qin et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUEQDNAAGMNY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)
![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)
![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)



![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)


